molecular formula C16H11FN4O2 B2397077 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 926189-89-1

2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2397077
CAS No.: 926189-89-1
M. Wt: 310.28 g/mol
InChI Key: UGQLJDVPIJONSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a pyrazole ring

Properties

CAS No.

926189-89-1

Molecular Formula

C16H11FN4O2

Molecular Weight

310.28 g/mol

IUPAC Name

2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C16H11FN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23)

InChI Key

UGQLJDVPIJONSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. The final step involves the condensation of the resulting compound with cyanoacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-[1-(2-cyanoethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
  • 2-cyano-3-[1-(2-cyanoethyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
  • 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Uniqueness

The uniqueness of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid lies in its specific structural features, such as the presence of a fluorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to unique applications and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.